molecular formula C22H31N3O B10850332 [(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

Cat. No.: B10850332
M. Wt: 353.5 g/mol
InChI Key: UYFRBZFZZCVVGT-CZTZKLFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-447 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route starts with the preparation of an indole-2-carboxylic acid derivative, which is then coupled with various substituents to form the final compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of MCL-447 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the identity of the compound .

Chemical Reactions Analysis

Types of Reactions

MCL-447 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MCL-447 may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea

InChI

InChI=1S/C22H31N3O/c23-21(26)24-17-8-7-16-12-20-18-6-1-2-9-22(18,19(16)13-17)10-11-25(20)14-15-4-3-5-15/h7-8,13,15,18,20H,1-6,9-12,14H2,(H3,23,24,26)/t18-,20+,22+/m0/s1

InChI Key

UYFRBZFZZCVVGT-CZTZKLFOSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CCC5

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CCC5

Origin of Product

United States

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